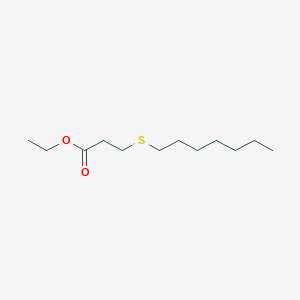
Ethyl 3-heptylsulfanylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-heptylsulfanylpropanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-heptylsulfanylpropanoate typically involves the esterification of 3-heptylsulfanylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of 3-heptylsulfanylpropanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 3-Heptylsulfanylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 3-heptylsulfanylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of ethyl 3-heptylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The sulfur atom in the heptylsulfanyl group can form interactions with various biomolecules, potentially leading to antimicrobial effects.
相似化合物的比较
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Ethyl propanoate: Similar in structure but lacks the heptylsulfanyl group, making it less complex.
Uniqueness: Ethyl 3-heptylsulfanylpropanoate stands out due to the presence of the heptylsulfanyl group, which imparts unique chemical and physical properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
49833-53-6 |
|---|---|
分子式 |
C12H24O2S |
分子量 |
232.38 g/mol |
IUPAC 名称 |
ethyl 3-heptylsulfanylpropanoate |
InChI |
InChI=1S/C12H24O2S/c1-3-5-6-7-8-10-15-11-9-12(13)14-4-2/h3-11H2,1-2H3 |
InChI 键 |
KFQSOSOSEIHVEW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCSCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


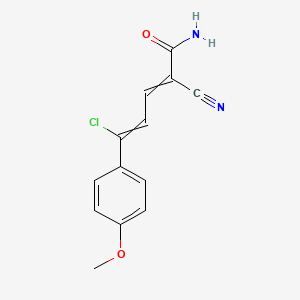

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
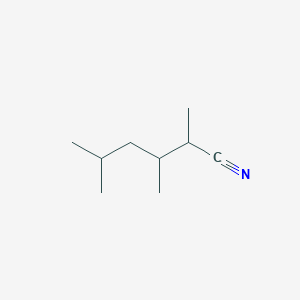
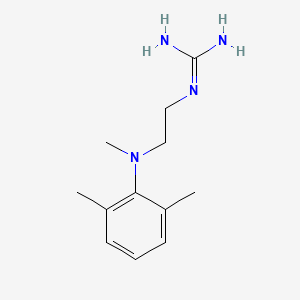
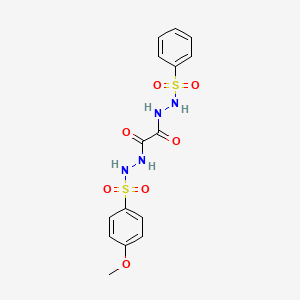
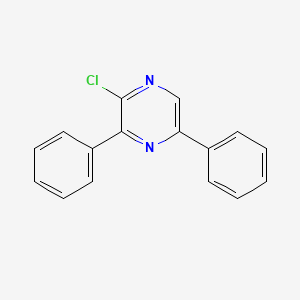

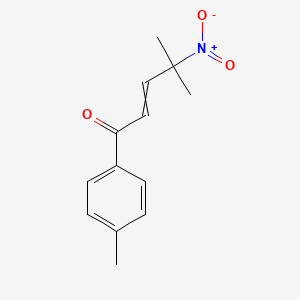

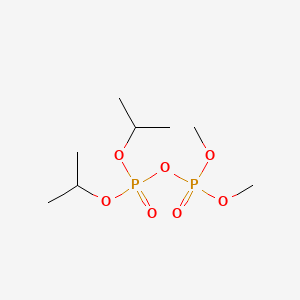


![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)
